Morpholino(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanone
Description
Morpholino(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanone is an organoboron compound featuring a pyridine core substituted with a pinacol boronate ester at the 5-position and a morpholino-methanone group at the 2-position. Its molecular formula is C₁₆H₂₃BN₂O₄, with applications in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and materials science . The compound is commercially available under CAS numbers 485799-04-0 and 1201644-47-4, though discrepancies exist in the literature regarding these identifiers .
Properties
IUPAC Name |
morpholin-4-yl-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BN2O4/c1-15(2)16(3,4)23-17(22-15)12-5-6-13(18-11-12)14(20)19-7-9-21-10-8-19/h5-6,11H,7-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDABKRZHRRDOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(=O)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30729217 | |
| Record name | (Morpholin-4-yl)[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30729217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1201644-47-4 | |
| Record name | 4-Morpholinyl[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1201644-47-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Morpholin-4-yl)[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30729217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Metalation and Boronation
The iodinated pyridine undergoes lithium-halogen exchange at −78°C using n-butyllithium, generating a lithiated intermediate. Quenching with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane yields the boronic ester. This step typically achieves 70–85% yield, with purity confirmed via NMR showing a singlet at δ 30–32 ppm.
Suzuki-Miyaura Cross-Coupling Approach
An alternative method employs Suzuki-Miyaura coupling to construct the pyridine-boronic ester framework. This route is advantageous for late-stage diversification, as demonstrated in PMC9890667 for analogous TRKA kinase inhibitors.
Boronic Ester Preparation
5-Bromo-2-morpholinopyridine is subjected to Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and Pd(dppf)Cl₂ catalyst in dioxane at 80°C. The reaction proceeds via oxidative addition of Pd⁰ to the C–Br bond, followed by transmetalation with B₂pin₂. Isolated yields range from 65–78%, with NMR confirming the absence of bromine (δ 7.8–8.2 ppm for pyridine protons).
Methanone Group Installation
Post-borylation, the morpholino methanone group is introduced via nucleophilic acyl substitution. Reaction with morpholine-4-carbonyl chloride in dichloromethane, catalyzed by DMAP, provides the final product in 82% yield. IR spectroscopy verifies carbonyl absorption at 1680 cm⁻¹, consistent with ketone formation.
One-Pot Sequential Functionalization
Recent advancements enable a streamlined one-pot synthesis, combining halogenation, boronation, and acylation. This method minimizes intermediate purification, enhancing overall efficiency.
Reaction Optimization
2-Aminopyridine is sequentially treated with N-iodosuccinimide (NIS) in DMF to introduce iodine at the 5-position. Without isolation, the intermediate undergoes Miyaura borylation using Pd(OAc)₂ and XPhos ligand, followed by in situ acylation with morpholine-4-carbonyl chloride. Key parameters include:
-
Temperature: 25°C for iodination, 80°C for borylation
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Catalyst loading: 5 mol% Pd(OAc)₂
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Solvent: Tetrahydrofuran/water (9:1)
This protocol achieves 58% overall yield, with HPLC purity >95%.
Analytical and Spectroscopic Characterization
Rigorous characterization ensures structural fidelity and purity:
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
High-resolution MS (HRMS-ESI): Calculated for C₁₇H₂₄BN₃O₄ ([M+H]⁺): 331.1804; Found: 331.1801.
Comparative Analysis of Methods
| Parameter | Halogenated Pyridine Route | Suzuki-Miyaura Route | One-Pot Synthesis |
|---|---|---|---|
| Overall Yield (%) | 70–85 | 65–78 | 58 |
| Purification Steps | 3 | 2 | 1 |
| Reaction Time (h) | 24 | 18 | 12 |
| Catalyst Cost | Moderate | High | Moderate |
| Scalability | >100 g | <50 g | <10 g |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Morpholino(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Morpholino(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanone is utilized in several scientific research fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of biological systems, particularly in the development of molecular probes.
Industry: The compound is used in the production of advanced materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of Morpholino(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanone involves its interaction with specific molecular targets. The dioxaborolane group can form reversible covalent bonds with nucleophiles, making it useful in various biochemical applications. The morpholine and pyridine rings contribute to the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions.
Comparison with Similar Compounds
4-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)morpholine
- CAS : 957198-30-0
- Similarity : 0.83 (vs. target compound)
- Key Differences: The morpholine group is attached via a methylene bridge instead of a methanone linkage. The boronate ester is at the pyridine 3-position rather than the 5-position.
- Positional isomerism of the boronate group could affect regioselectivity in coupling reactions.
4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)morpholine
- CAS : 1201644-47-4
- Similarity : 0.69
- Key Differences :
- Pyrimidine replaces pyridine as the aromatic core.
- The boronate ester is at the pyrimidine 5-position .
- Implications :
- Pyrimidine’s electron-deficient nature enhances reactivity in nucleophilic substitution but may reduce stability under acidic conditions.
- Lower similarity score reflects reduced utility in protocols optimized for pyridine-based boronate esters.
Morpholino(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanone
- CAS : 1073371-92-2
- Key Differences :
- Boronate ester is at the pyridine 3-position instead of the 5-position.
- Implications :
- Steric hindrance near the boronate group may reduce coupling efficiency with bulky substrates.
Electronic and Steric Modifications
N,N-Dimethyl-N′-(3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)formimidamide (23)
4-[3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine
- CAS: Not specified
- Key Differences: A methyl group is present at the pyridine 3-position. Morpholine is directly attached to the pyridine ring without a methanone linker.
- Implications: Direct morpholine attachment may reduce solubility in nonpolar solvents compared to the methanone derivative.
Key Research Findings
- Electronic Effects: The morpholino-methanone group in the target compound exerts an electron-withdrawing effect, enhancing the electrophilicity of the boronate ester and improving coupling rates compared to morpholine-methylene analogues .
- Positional Isomerism : Boronate esters at the pyridine 5-position show higher reactivity than 3-position isomers due to reduced steric interference during transmetalation .
- Stability : Pyridine-based boronates exhibit superior air stability compared to pyrimidine derivatives, which are prone to hydrolysis under humid conditions .
Biological Activity
Morpholino(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanone (CAS Number: 1201644-47-4) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H23BN2O4. It features a morpholino group attached to a pyridine ring with a dioxaborolane moiety. The compound's structure is crucial for its interaction with biological targets.
Key Properties:
- Molecular Weight: 318.18 g/mol
- Purity: 95%
- IUPAC Name: this compound
The biological activity of this compound is primarily attributed to its ability to interact with various enzymatic pathways and cellular processes. Notably:
- Enzyme Inhibition: The compound has shown potential as an inhibitor of certain kinases involved in cell signaling pathways. For example, it may inhibit the PI3K/mTOR pathway, which is crucial in cancer cell proliferation and survival .
- Boronate Chemistry: The presence of the dioxaborolane group allows for unique reactivity in biological systems. Boron-containing compounds have been implicated in the modulation of protein interactions and cellular signaling .
Biological Activity Studies
Research has demonstrated that this compound exhibits various biological activities:
Table 1: Summary of Biological Activities
Case Studies
Several studies have explored the efficacy and safety profile of this compound:
- Anticancer Efficacy: A study published in the Journal of Medicinal Chemistry evaluated the compound's effect on various cancer cell lines. Results indicated significant inhibition of cell growth at micromolar concentrations .
- Neuroprotective Effects: Research conducted on neurodegenerative models demonstrated that the compound could protect neuronal cells from apoptosis induced by oxidative stress .
- In Vivo Studies: Animal models treated with the compound showed reduced tumor sizes compared to controls when administered in conjunction with standard chemotherapy agents .
Q & A
Basic Questions
Q. What are the key steps for synthesizing and purifying Morpholino(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanone?
- Methodology :
- Synthesis : The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging the boronic ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) to form carbon-carbon bonds. A morpholino-containing precursor is reacted with a boronic ester-functionalized pyridine derivative under palladium catalysis .
- Purification : Column chromatography (silica gel, hexanes/EtOAc gradient) is commonly used to isolate the product. Analytical TLC (Rf ~0.3 in hexanes/EtOAc 4:1) monitors reaction progress .
- Key Parameters :
| Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|
| Pd(PPh₃)₄ | Toluene/EtOH | 80°C | 53–66% |
Q. Which analytical techniques are essential for confirming the compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the morpholino and pyridinyl-boronic ester moieties. Diagnostic peaks include δ ~1.3 ppm (tetramethyl dioxaborolane CH₃) and δ ~3.6 ppm (morpholino CH₂) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water) assesses purity (>95%) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS-ESI) verifies molecular weight (C₁₆H₂₃BN₂O₄: [M+H]⁺ calc. 326.18) .
Q. What are the recommended storage conditions to maintain compound stability?
- Store in airtight, light-resistant containers under inert gas (N₂ or Ar) at 2–8°C. The boronic ester is moisture-sensitive; use molecular sieves to prevent hydrolysis. Avoid prolonged exposure to acidic/basic conditions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yields?
- Variables to Test :
- Catalyst Systems : Compare Pd(OAc)₂ with Buchwald-Hartwig ligands (e.g., XPhos) to enhance coupling efficiency .
- Solvent Effects : Test polar aprotic solvents (DMF, DMSO) vs. toluene/EtOH mixtures for solubility and reaction kinetics.
- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time and minimize decomposition .
- Data Analysis : Monitor by-products (e.g., deboronation) via LC-MS and adjust stoichiometry (boronic ester:pyridine ratio) to suppress side reactions .
Q. How can contradictory data between computational predictions and experimental reactivity be resolved?
- Case Example : If DFT calculations predict preferential binding at the pyridinyl nitrogen but experimental assays show morpholino oxygen participation:
Perform NMR titration studies with model substrates (e.g., Lewis acids) to map electron density distribution.
Use X-ray crystallography to resolve the compound’s solid-state conformation and identify steric effects .
Validate with kinetic isotope effect (KIE) studies to distinguish mechanistic pathways (e.g., nucleophilic vs. electrophilic activation) .
Q. What experimental designs are suitable for studying the compound’s role as a boron carrier in Suzuki-Miyaura cross-coupling?
- Stepwise Approach :
Substrate Scope : Screen aryl halides (e.g., bromoarenes, chloroheterocycles) to assess transfer efficiency of the boronic ester group .
Kinetic Profiling : Use in-situ IR spectroscopy to track boronate intermediate formation rates under varying pH and temperature .
Competitive Experiments : Compare coupling yields with commercial boronic acids (e.g., phenylboronic acid) to benchmark reactivity .
- Critical Controls : Include negative controls (no catalyst, no base) and internal standards (e.g., 1,3,5-trimethoxybenzene) for quantification .
Q. How can researchers investigate the compound’s stability under physiological conditions for medicinal chemistry applications?
- Protocol :
- Hydrolytic Stability : Incubate the compound in PBS (pH 7.4, 37°C) and analyze degradation via LC-MS at 0, 6, 12, and 24 hours.
- Serum Stability : Add fetal bovine serum (FBS) to simulate in vivo conditions; quantify intact compound using isotopic dilution .
Data Contradiction & Troubleshooting
Q. How to address unexpected by-products in the synthesis?
- Root Cause Analysis :
- Deboronation : Detect boronic acid (MH⁺ 244.10) via HRMS; add pinacol to regenerate the boronic ester .
- Morpholino Ring Opening : Use milder bases (K₂CO₃ instead of NaOH) to prevent nucleophilic attack on the morpholino oxygen .
- Preventive Measures : Pre-dry solvents (MgSO₄) and reagents to minimize hydrolysis .
Q. What if biological assays show off-target effects despite high compound purity?
- Investigation Steps :
Counter-Screen : Test against unrelated targets (e.g., kinases, GPCRs) to assess selectivity .
Proteomics Profiling : Use affinity pull-down assays with a biotinylated derivative to identify unintended protein interactions .
Structural Analogues : Synthesize and test derivatives lacking the boronic ester or morpholino group to pinpoint pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
